(R)-methyl 5-(2-nitro-5-(pivaloyloxymethyl)phenylamino)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate

Description

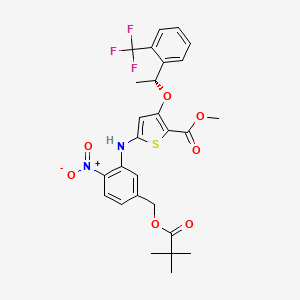

This compound is a structurally complex thiophene-2-carboxylate derivative featuring a nitro-substituted phenylamino group, a pivaloyloxymethyl moiety, and a trifluoromethylphenyl ethoxy substituent. The (R)-stereochemistry at the ethoxy group is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles . The pivaloyloxymethyl group is a prodrug moiety commonly used to enhance lipophilicity and oral bioavailability, while the trifluoromethyl group improves metabolic stability and target binding affinity . The compound’s molecular formula is C₂₃H₂₂F₃N₃O₇S, with a molecular weight of 565.5 g/mol (calculated based on structural analogs in and ).

Properties

IUPAC Name |

methyl 5-[5-(2,2-dimethylpropanoyloxymethyl)-2-nitroanilino]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27F3N2O7S/c1-15(17-8-6-7-9-18(17)27(28,29)30)39-21-13-22(40-23(21)24(33)37-5)31-19-12-16(10-11-20(19)32(35)36)14-38-25(34)26(2,3)4/h6-13,15,31H,14H2,1-5H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSSESJKGVKCQD-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)NC3=C(C=CC(=C3)COC(=O)C(C)(C)C)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)NC3=C(C=CC(=C3)COC(=O)C(C)(C)C)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27F3N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-Methyl 5-(2-nitro-5-(pivaloyloxymethyl)phenylamino)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate, with CAS number 929095-36-3, is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H27F3N2O7S, with a molecular weight of 580.57 g/mol. The structure features a thiophene core with various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C27H27F3N2O7S |

| Molecular Weight | 580.57 g/mol |

| CAS Number | 929095-36-3 |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been shown to possess bactericidal activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Anti-inflammatory Activity

Research has demonstrated that certain analogs of this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro assays revealed that these compounds significantly reduce the production of inflammatory mediators in activated macrophages, indicating their potential as anti-inflammatory agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One study highlighted its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it has been noted for its capacity to inhibit tumor growth in xenograft models, showcasing its promise as a therapeutic agent in oncology.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use in treating bacterial infections.

- Anti-inflammatory Mechanism Investigation : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound was found to significantly downregulate TNF-alpha and IL-6 levels, demonstrating its effectiveness in modulating inflammatory responses.

- Anticancer Studies : In vitro assays on human breast cancer cell lines showed that treatment with the compound resulted in reduced cell viability and increased apoptotic markers. Furthermore, in vivo studies using mouse models indicated a reduction in tumor size when treated with this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

A systematic comparison with related compounds highlights differences in substituents, stereochemistry, and pharmacological profiles:

Functional Group Impact

- Pivaloyloxymethyl vs. Methoxymethyl (): The pivaloyloxymethyl group in the target compound enhances hydrolytic stability compared to methoxymethyl analogs, which are more prone to enzymatic cleavage .

- Trifluoromethylphenethoxy vs.

- Nitro-Phenylamino vs. Pyrazolopyrimidine (): The nitro-phenylamino group may confer distinct electronic effects (e.g., hydrogen bonding) compared to pyrazolopyrimidine-based scaffolds, altering target binding kinetics .

Q & A

Q. Key Optimization Factors :

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Catalyst loading : 5–10 mol% Pd for coupling reactions to balance yield and cost .

- Temperature control : Gradual warming post-nitration prevents decomposition .

Advanced: How can enantiomeric purity be validated and improved during synthesis?

Q. Methodological Answer :

- Analytical validation :

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralcel® OD-H) and hexane/isopropanol mobile phases. Retention time differences ≥1.5 min confirm enantiomeric separation .

- Optical rotation : Compare [α]D²⁵ values against pure (R)-standards .

- Synthetic improvements :

Basic: Which spectroscopic techniques are essential for structural characterization?

Q. Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the thiophene core, trifluoromethyl, and pivaloyloxymethyl groups. Deuterated DMSO or CDCl₃ are preferred solvents .

- High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode confirms the molecular ion ([M+H]⁺) with <2 ppm error .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro groups (NO₂ at ~1520 cm⁻¹) .

Advanced: How to address conflicting spectroscopic data suggesting structural isomers or impurities?

Q. Methodological Answer :

- 2D NMR analysis : Use NOESY to detect spatial proximity between the (R)-ethoxy group and aromatic protons, ruling out stereoisomers .

- X-ray crystallography : Resolve ambiguous regions (e.g., nitro positioning) via single-crystal diffraction .

- HPLC-MS purity checks : Gradient elution (10–90% acetonitrile/water) identifies impurities >0.1% .

Basic: What are key considerations for designing biological activity assays?

Q. Methodological Answer :

- Target selection : Prioritize kinases or GPCRs due to the compound’s trifluoromethyl and nitro groups, which often modulate enzyme activity .

- In vitro assays :

Advanced: How to mitigate thermal decomposition during storage or reactions?

Q. Methodological Answer :

- Stability studies :

- Thermogravimetric analysis (TGA) : Identify decomposition thresholds (e.g., >150°C) .

- Accelerated aging : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products .

- Stabilization strategies :

Advanced: How to analyze structure-activity relationships (SAR) for derivatives?

Q. Methodological Answer :

- Functional group modifications :

- Computational modeling :

Basic: What solvents and conditions are optimal for recrystallization?

Q. Methodological Answer :

- Solvent pairs : Use ethyl acetate/hexane (1:3 v/v) for slow crystallization at 4°C .

- Heating-cooling cycles : Dissolve in minimal DCM at 40°C, then add cold methanol to induce precipitation .

Advanced: How to resolve low yields in the final coupling step?

Q. Methodological Answer :

- Catalyst screening : Test Pd₂(dba)₃/XPhos systems for improved coupling efficiency .

- Microwave-assisted synthesis : Run reactions at 100°C for 10 minutes to enhance kinetics .

- Byproduct analysis : Use GC-MS to identify inhibitory side products (e.g., boronic acid dimers) .

Basic: How to assess solubility for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.